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molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No. B1433044
M. Wt: 256.06 g/mol
InChI Key: AIAXARHLQDMTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g, 2.18 mmol) in 50 ml, of methanol was added H2SO4 (1.5 mL) slowly at room temperature. The reaction mixture was stirred at reflux for 16 h. The solvent was evaporated at 40° C. under reduced pressure then the residue was suspended in 5 mL of water and treated with solid NaHCO3 until pH=7. The solution was extracted with ethyl acetate (90 mL), then the organics were washed with water (20 mL), brine (20 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the solvent was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (0.24 g, 43%) as a white solid.
Quantity
0.527 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:13])=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.OS(O)(=O)=O.[CH3:19]O>>[CH3:19][O:12][C:11]([C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([Br:1])[N:3]=2)[NH:8][CH:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.527 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC=C2C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at 40° C. under reduced pressure
ADDITION
Type
ADDITION
Details
treated with solid NaHCO3 until pH=7
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (90 mL)
WASH
Type
WASH
Details
the organics were washed with water (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 200-300 mesh
WASH
Type
WASH
Details
eluting with a mixture of petroleum ether and ethyl acetate (1:1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CNC2=NC=C(N=C21)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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